molecular formula C10H17NO2 B137804 1-N-Boc-3,4-dihydro-2H-pyridine CAS No. 131667-57-7

1-N-Boc-3,4-dihydro-2H-pyridine

Cat. No. B137804
M. Wt: 183.25 g/mol
InChI Key: VIBQTJLMJANION-UHFFFAOYSA-N
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Description

1-N-Boc-3,4-dihydro-2H-pyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The "1-N" denotes the position of the nitrogen atom in the pyridine ring that is modified with the Boc group. The "3,4-dihydro" indicates that the pyridine ring is partially hydrogenated at the 3 and 4 positions, making it a dihydropyridine derivative.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the regioselective hydroboration of pyridines using a rhodium catalyst, which yields N-boryl-1,2-dihydropyridines with high selectivity and yield . Although the paper does not directly discuss the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, the methodology could potentially be adapted for its synthesis by protecting the nitrogen atom prior to or following the hydroboration step.

Molecular Structure Analysis

The molecular structure of N-substituted pyridinones, which are structurally related to 1-N-Boc-3,4-dihydro-2H-pyridine, has been studied using single crystal X-ray diffraction . These studies provide insights into the bond lengths and angles that are typical for such compounds, which could be extrapolated to understand the structure of 1-N-Boc-3,4-dihydro-2H-pyridine. The importance of hydrogen bonding in these compounds is also highlighted, which could be relevant for the physical properties and reactivity of 1-N-Boc-3,4-dihydro-2H-pyridine.

Chemical Reactions Analysis

The reactivity of N-substituted dihydropyridines can be quite diverse. For instance, the quaternization and subsequent reduction of N-substituted tetrahydropyridines can lead to a variety of products, including N-amino-dihydropyridines and piperidyl derivatives . This suggests that 1-N-Boc-3,4-dihydro-2H-pyridine could also undergo similar transformations, potentially leading to a range of pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine can be inferred from related compounds. For example, the study of N-substituted pyridinones provides information on their crystal structure, which can influence the compound's solubility and stability . Additionally, the presence of the Boc group in 1-N-Boc-3,4-dihydro-2H-pyridine would make it more polar and potentially more soluble in organic solvents compared to its non-protected counterpart. The Boc group also provides steric hindrance, which could affect the compound's reactivity in chemical reactions.

Scientific Research Applications

  • Synthetic Chemistry

    • “1-N-Boc-3,4-dihydro-2H-pyridine” is a chemical compound used in synthetic chemistry .
    • It is a privileged structure due to its biological activity and its importance as a synthetic precursor of a variety of compounds with marked biological activity .
    • The compound is used in the synthesis of other relevant structures .
    • The synthesis of this compound involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
    • The outcomes of using this compound in synthetic chemistry include the creation of a variety of compounds with marked biological activity .
  • Medicinal Chemistry

    • “1-N-Boc-3,4-dihydro-2H-pyridine” is also used in medicinal chemistry .
    • The compound and its derivatives have shown potential in medicinal chemistry due to their biological activities .
    • The compound is used as a building block in the synthesis of other compounds with biological activity .
    • The synthesis involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
    • The outcomes of using this compound in medicinal chemistry include the creation of a variety of compounds with biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal .
  • Pharmaceutical Synthesis

    • This compound is used in the synthesis of pharmaceuticals .
    • It can be used as a building block in the synthesis of drugs .
    • The methods of application involve various synthetic routes, including multicomponent reactions .
    • The outcomes include the creation of various pharmaceutical compounds .
  • Material Science

    • In material science, this compound could potentially be used in the synthesis of new materials .
    • The methods of application would involve chemical synthesis, potentially under inert conditions .
    • The outcomes could include the creation of new materials with unique properties .
  • Organic Synthesis

    • This compound is used in organic synthesis .
    • It can be used as a building block in the synthesis of various organic compounds .
    • The methods of application involve various synthetic routes, including multicomponent reactions .
    • The outcomes include the creation of various organic compounds .
  • Chemical Research

    • In chemical research, this compound could potentially be used in the synthesis of new chemical entities .
    • The methods of application would involve chemical synthesis, potentially under inert conditions .
    • The outcomes could include the creation of new chemical entities with unique properties .

Safety And Hazards

1-N-Boc-3,4-dihydro-2H-pyridine is classified as Acute Tox. 3 Oral - Aquatic Acute 1 . It is hazardous if swallowed and very toxic to aquatic life . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

1-N-Boc-3,4-dihydro-2H-pyridine has potential applications in the synthesis of various drugs and bioactive molecules . Its future directions may include exploring its use in the synthesis of more diverse compounds and improving the efficiency of its synthesis.

properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBQTJLMJANION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440316
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-3,4-dihydro-2H-pyridine

CAS RN

131667-57-7
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
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